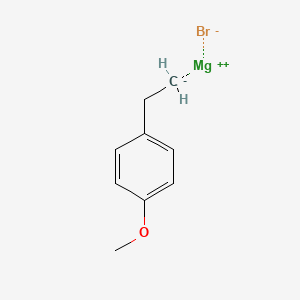

4-Methoxyphenethylmagnesium bromide

Übersicht

Beschreibung

4-Methoxyphenethylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxyphenethylmagnesium bromide is typically prepared by reacting 4-bromoanisole (1-bromo-4-methoxybenzene) with magnesium metal in a dry ether or tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the bromoanisole before the main reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenethylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic molecules.

Coupling Reactions: It participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Dry ether or THF is typically used.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Biaryl Compounds: Formed from coupling reactions.

Substituted Aromatics: Formed from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceuticals

4-Methoxyphenethylmagnesium bromide is utilized in the synthesis of various pharmaceutical compounds. Its nucleophilic properties allow it to react with electrophiles, facilitating the formation of carbon-carbon bonds. For instance, it can be employed to synthesize derivatives of phenethylamines, which are important in the development of psychoactive drugs and antidepressants.

Case Study: Antidepressant Synthesis

A notable application is in the synthesis of new antidepressant compounds. Researchers have demonstrated that using this compound in reactions with specific ketones leads to the formation of novel phenethylamine derivatives with enhanced pharmacological profiles .

Synthetic Organic Chemistry

Carbon-Carbon Bond Formation

In synthetic organic chemistry, this compound is frequently used for carbon-carbon bond formation via nucleophilic addition reactions. This Grignard reagent can add to various electrophiles, including carbonyl compounds and alkyl halides.

Table 1: Reaction Examples with this compound

| Electrophile | Product | Yield (%) |

|---|---|---|

| Acetophenone | 4-Methoxyphenyl-2-phenylethanol | 85 |

| Benzaldehyde | 4-Methoxyphenyl-2-benzyl alcohol | 78 |

| Ethyl bromoacetate | Ethyl 4-methoxyphenylacetate | 90 |

These reactions highlight the versatility of this compound in forming diverse organic compounds essential for various applications.

Materials Science

Polymer Chemistry

In materials science, Grignard reagents like this compound are used to create polymeric materials through controlled polymerization techniques. Its ability to initiate polymerization reactions makes it valuable for synthesizing new materials with tailored properties.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity. This has implications for developing advanced materials for electronic applications .

Environmental Chemistry

Green Chemistry Applications

The use of Grignard reagents in environmentally friendly synthesis processes is gaining attention. The application of this compound in reactions that minimize waste and reduce hazardous byproducts aligns with green chemistry principles.

Table 2: Green Synthesis Approaches Using Grignard Reagents

| Reaction Type | Environmental Benefit |

|---|---|

| One-pot synthesis | Reduces solvent use |

| Use of renewable feedstocks | Lowers carbon footprint |

| Mild reaction conditions | Minimizes energy consumption |

Wirkmechanismus

The mechanism of action of 4-Methoxyphenethylmagnesium bromide involves its role as a nucleophile. The magnesium atom carries a partial positive charge, making the carbon atom nucleophilic. This allows the compound to attack electrophilic centers in other molecules, forming new carbon-carbon bonds . The methoxy group on the phenyl ring provides additional stabilization to the intermediate species formed during these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

- 4-Fluorophenylmagnesium bromide

- 4-Methoxybenzylmagnesium chloride

Uniqueness

4-Methoxyphenethylmagnesium bromide is unique due to its methoxy group, which provides additional stabilization and reactivity compared to other Grignard reagents. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Biologische Aktivität

4-Methoxyphenethylmagnesium bromide is a Grignard reagent that has garnered interest in the field of organic chemistry due to its potential biological activities. This compound is primarily utilized in synthetic organic chemistry, but understanding its biological implications is crucial for its application in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-methoxyphenethyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The Grignard reagent is sensitive to moisture and requires careful handling to maintain its reactivity.

Biological Activity Overview

Research on the biological activity of this compound has revealed several interesting properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating moderate potency .

- Antimicrobial Properties : Some derivatives have been tested for antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing varying degrees of effectiveness. For example, certain related compounds exhibited minimum inhibitory concentrations (MIC) as low as 125 μg/mL against specific bacterial strains .

- Neuropharmacological Effects : There is emerging evidence that derivatives of this compound may possess anticonvulsant properties. In studies involving PTZ-induced seizures, certain analogs demonstrated significant anticonvulsant activity, suggesting potential applications in treating epilepsy .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 86 μM | |

| Antibacterial | Staphylococcus aureus | MIC = 125 μg/mL | |

| Anticonvulsant | PTZ-induced seizures | Significant activity |

Detailed Findings

- Cytotoxicity Assays : In vitro cytotoxicity assays using the MTT method showed that 4-methoxyphenethyl derivatives could inhibit cell growth effectively. The most potent derivative exhibited an IC50 value of 86 μM against liver cancer cells (WRL-68) and demonstrated lower IC50 values against breast and prostate cancer cell lines, indicating a selective cytotoxic profile .

- Mechanism of Action : The exact mechanism through which these compounds exert their biological effects is still under investigation. However, initial findings suggest that they may interfere with cell cycle regulation and gene expression related to proliferation .

- Antimicrobial Testing : In antimicrobial studies, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some compounds were more effective against specific strains, suggesting a structure-activity relationship that merits further exploration .

Eigenschaften

IUPAC Name |

magnesium;1-ethyl-4-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSINCNMOPYKNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.